molecular formula C12H14FN B1524701 7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline CAS No. 1126823-41-3

7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No. B1524701
CAS RN: 1126823-41-3
M. Wt: 191.24 g/mol
InChI Key: BMBZTCUTBNTDOX-UHFFFAOYSA-N
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Description

“7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline” is a chemical compound with the CAS Number: 1126823-41-3 . It has a molecular weight of 191.25 .


Synthesis Analysis

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives has been a subject of research due to their pharmacological importance . The synthesis process can be cumbersome due to the use of harmful solvents, drastic reaction conditions, and high recovery cost of homogeneous catalysts . Heterogeneous catalytic condensation of aniline with acetone has been employed for the synthesis .


Molecular Structure Analysis

The molecular formula of “7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline” is C12H14FN . The InChI code is 1S/C12H14FN/c1-8-7-12(2,3)14-11-6-9(13)4-5-10(8)11/h4-7,14H,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline” include a molecular weight of 191.25 .

Scientific Research Applications

Synthesis of Dihydroquinolines

The compound 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), which is structurally similar to 7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline, has significant pharmacological importance . However, its scalable synthesis has always been challenging due to harmful solvents, drastic reaction conditions, and high recovery cost of homogeneous catalysts . The compound is synthesized through the heterogeneous catalytic condensation of aniline with acetone .

Pharmacological Applications

Dihydroquinolines and their derivatives, including TMQ, are found in a wide variety of natural products and display an extensive array of antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties . These compounds also have great practical importance as lipid peroxidation inhibitors, and progesterone agonists and antagonists .

Industrial Antioxidant

Apart from pharmacological applications, TMQ is also considered a very important and effective industrial antioxidant in rubber technologies . It is also employed in preserving animal nutriments and vegetable oils .

Fluorescent Probes

Fluorescent probes are powerful tools with vast potential for application in chemical biology . The specific characteristics of the main group of fluorophores, including 7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline, coupled with the development of new techniques, have boosted their investigation in various research areas .

Drug Discovery

Fluorescent probes, including 7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline, are being widely used in drug discovery, cell imaging, environmental analysis, and various medical applications . The fluorescence emission can be measured with great sensitivity, versatility, and quantitative capacity .

Subcellular Localization Studies

The necessity of fluorescent tags applicable in different studies of subcellular localization and mechanisms of action of bioactive compounds has increased the development of fluorophores and new synthetic protocols toward the application in medicinal chemistry .

properties

IUPAC Name

7-fluoro-2,2,4-trimethyl-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c1-8-7-12(2,3)14-11-6-9(13)4-5-10(8)11/h4-7,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBZTCUTBNTDOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=CC(=C2)F)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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